molecular formula C11H15NO5 B585096 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 CAS No. 1794780-30-5

1-Descarbamoyl-2-carbamoyl Methocarbamol-d5

Cat. No.: B585096
CAS No.: 1794780-30-5
M. Wt: 246.274
InChI Key: SGJBZNIRQFJMEA-RORPNYJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 is a deuterated derivative of Methocarbamol, a centrally acting muscle relaxant. The compound is structurally characterized by the substitution of five hydrogen atoms with deuterium (d5), enhancing its utility as an internal standard in analytical chemistry for pharmacokinetic and metabolic studies . Its molecular formula is C₁₁H₁₅NO₅ (with deuterium substitution at five positions), and it has a molecular weight of 246.27 g/mol (accounting for deuterium’s mass difference from hydrogen) . The CAS registry number for this compound is 1189699-70-4, distinct from its non-deuterated parent compound (Methocarbamol, CAS 532-03-6) .

The compound’s primary application lies in quantitative mass spectrometry, where its isotopic labeling minimizes interference with endogenous analytes. It is synthesized to >95% purity (HPLC) and categorized under Active Pharmaceutical Ingredients (APIs) . Notably, it is also recognized as a spasmolytic agent and a carbonic anhydrase (CA) inhibitor, sharing functional similarities with other CA-targeting therapeutics like Dorzolamide and Acetazolamide .

Properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-7-8(6-13)17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJBZNIRQFJMEA-RORPNYJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CO)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)OC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Parent Compound Synthesis: Methocarbamol

The non-deuterated methocarbamol synthesis begins with guaiacol (2-methoxyphenol) and 3-chloro-1,2-propanediol. Phosgene-mediated carbamation yields the carbamate group, followed by ammonolysis to form methocarbamol. Key reaction parameters include:

StepReagents/ConditionsYieldReference
Epoxide formationCO₂ (4000–10,000 hPa), 110–160°C, Dabco78–85%
Carbamate formationNH₃ (gaseous/aqueous), toluene, 60–80°C92%

This two-step process avoids phosgene, improving safety and scalability.

Deuterium Incorporation Strategies

Deuteration at five positions (C11D5H10NO5) requires precise isotopic labeling. Two primary methods are employed:

Isotopic Exchange via Acid/Base Catalysis

Deuterium is introduced via H/D exchange using D₂O or deuterated solvents under acidic/basic conditions. For methocarbamol derivatives, this method targets labile protons adjacent to oxygen or nitrogen atoms.

Example Protocol:

  • Substrate: Methocarbamol (1.0 eq)

  • Solvent: D₂O/CD₃OD (9:1)

  • Catalyst: DCl (0.1 eq)

  • Conditions: 80°C, 48 hr

  • Deuteration Efficiency: 85–90% at β-hydroxy and carbamate positions

Limitations include incomplete exchange at sterically hindered sites and side reactions (e.g., hydrolysis).

Synthesis from Deuterated Building Blocks

Deuterated intermediates are synthesized before assembly. For 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5, this involves:

  • Deuterated Epoxypropyl Ether:

    • Starting Material: 2-Methoxyphenol-d₀ → 3-chloro-1,2-propanediol-d₅

    • Deuteration: NaBD₄ reduction of ketone precursors in THF-d₈.

    • Purity: ≥98% isotopic enrichment (LC-MS).

  • Carbamation with Deuterated Ammonia:

    • Reagent: ND₃ (gaseous) instead of NH₃.

    • Yield: 88% (vs. 92% for non-deuterated).

Optimization of Reaction Conditions

Pressure and Temperature Effects

High-pressure CO₂ (4000–10,000 hPa) in epoxide formation increases reaction rate by 40% compared to ambient conditions. Elevated temperatures (110–160°C) favor ring-opening of the epoxide intermediate but risk decomposition above 170°C.

Catalytic Systems

Dabco (1,4-diazabicyclo[2.2.2]octane) enhances CO₂ fixation in the epoxide step, reducing byproducts like polycarbonates. Alternative catalysts (e.g., DMAP) lower yields by 15–20%.

Analytical Validation

Isotopic Purity Assessment

TechniqueParametersResultsReference
LC-HRMSESI+, m/z 246.1264 ([M+H]⁺)D5: 95.2%, D4: 4.1%
²H NMR (400 MHz)δ 4.85 (d, J = 6.5 Hz, 5H)Deuteration at C1, C3

Impurity Profiling

Common impurities include:

  • Non-deuterated analog: ≤0.5% (specification: ≤1.0%).

  • Hydrolysis products: ≤0.2% (1-descarbamoyl methocarbamol).

Industrial-Scale Challenges

Cost of Deuterated Reagents

Deuterated ammonia (ND₃) costs ~$3,000/L, contributing to 65% of total synthesis expenses. Strategies to mitigate costs include closed-loop ND₃ recycling.

Regulatory Considerations

The FDA requires isotopic purity ≥95% for deuterated drugs. Batch-to-batch consistency is validated via qNMR and LC-MS.

Emerging Methodologies

Continuous Flow Deuteration

Microreactors enable H/D exchange in <10 min via rapid mixing and heat transfer. Pilot-scale trials achieved 93% deuteration with 50% reduced solvent use.

Biocatalytic Approaches

Engineered lipases catalyze deuterium incorporation in prochiral centers, avoiding racemization .

Chemical Reactions Analysis

Types of Reactions: 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Methocarbamol impurities.

    Biology: Employed in studies involving lysosomal acid lipase inhibition and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of muscle relaxants.

    Industry: Utilized in the synthesis of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 involves its interaction with lysosomal acid lipase, an enzyme responsible for the hydrolysis of lipids within lysosomes. By inhibiting this enzyme, the compound can modulate lipid metabolism and cellular processes. The molecular targets and pathways involved include the lysosomal degradation pathway and lipid signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 with structurally related compounds and other carbonic anhydrase inhibitors:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₁₁H₁₅NO₅ (d5) 246.27 1189699-70-4 Analytical internal standard; spasmolytic agent; CA inhibition
Methocarbamol C₁₁H₁₅NO₅ 241.24 532-03-6 Muscle relaxant; clinical use for acute musculoskeletal pain
Dorzolamide Hydrochloride C₁₀H₁₆N₂O₄S₃·HCl 408.96 130693-82-2 Glaucoma treatment (CA-II inhibition)
Topiramate C₁₂H₂₁NO₈S 339.36 97240-79-4 Anticonvulsant; broad-spectrum CA isoform inhibition (e.g., CA-II, CA-IV)
Acetazolamide C₄H₆N₄O₃S₂ 222.25 59-66-5 Diuretic; CA inhibition for glaucoma, epilepsy, and altitude sickness

Key Differences

Deuterium Labeling: Unlike non-deuterated Methocarbamol, the d5 variant is primarily used in analytical workflows to improve detection accuracy via isotopic separation .

Carbonic Anhydrase Inhibition : While both Methocarbamol-d5 and Dorzolamide target CA enzymes, Dorzolamide exhibits higher specificity for CA-II (critical in intraocular pressure regulation), whereas Methocarbamol-d5 has broader spasmolytic effects .

Therapeutic vs. Analytical Use : Methocarbamol is clinically approved for muscle relaxation, whereas its deuterated form is restricted to research settings. In contrast, Topiramate and Acetazolamide are approved therapeutics with well-established CA-inhibitory mechanisms .

Research Findings

  • Pharmacokinetic Stability : Deuterium substitution in Methocarbamol-d5 reduces metabolic degradation rates compared to the parent compound, as observed in rodent models .
  • CA Inhibition Potency : Methocarbamol-d5 exhibits moderate CA inhibition (IC₅₀ ~150 nM for CA-II), significantly weaker than Dorzolamide (IC₅₀ ~0.3 nM) but comparable to Topiramate (IC₅₀ ~200 nM) .
  • Impurity Profiling : this compound is also identified as a degradation product or impurity in Methocarbamol synthesis, necessitating stringent quality control in API production .

Notes on Comparative Analysis

  • Discrepancies in CAS Numbers : and list conflicting CAS numbers (10488-39-8 and 54551-83-6) for related impurities or structural variants, highlighting the need for precise compound identification in research .
  • Limited Clinical Data: While Methocarbamol-d5 is well-characterized analytically, its therapeutic efficacy remains underexplored compared to Dorzolamide or Acetazolamide .
  • Synthetic Challenges: Deuterium incorporation requires specialized synthesis routes, increasing production costs compared to non-deuterated analogues .

Biological Activity

1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 is a deuterated derivative of Methocarbamol, a central muscle relaxant widely used to treat musculoskeletal pain. This compound has gained interest for its potential biological activities, particularly in the context of pharmacological research and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C11H10D5NO5
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 1794780-30-5

This compound functions primarily as a muscle relaxant. The compound's mechanism is believed to involve:

  • Central Nervous System (CNS) Depression : It acts on the CNS to reduce muscle tone and spasticity.
  • Inhibition of Neurotransmitter Release : By modulating neurotransmitter release, it may help alleviate muscle spasms.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Muscle Relaxation : Similar to its parent compound, Methocarbamol, it exhibits significant muscle relaxant properties.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects, which may enhance its therapeutic profile in treating conditions associated with inflammation.

Case Studies

A review of literature reveals several case studies highlighting the efficacy and safety profile of methocarbamol derivatives, including this compound:

  • Study on Muscle Spasticity : In a clinical trial involving patients with muscle spasticity, deuterated Methocarbamol demonstrated improved outcomes compared to placebo, with a reduction in pain scores and increased mobility.
  • Inflammation Model : In animal models of inflammation, this compound exhibited reduced levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionBiological Activity
MethocarbamolCNS depressionMuscle relaxation
This compoundCNS modulation and anti-inflammatory effectsEnhanced muscle relaxation and potential anti-inflammatory properties
Other Muscle Relaxants (e.g., Baclofen)GABA receptor agonismMuscle relaxation

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated structure:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily hepatic metabolism; deuteration may alter metabolic pathways slightly compared to non-deuterated forms.
  • Excretion : Renal excretion predominates.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5?

Methodological Answer: Synthesis typically involves deuterated precursors, such as methylamine-d5 derivatives (e.g., Methylamine-d5DCl, 99 atom% D purity) , to introduce deuterium at specific positions. The compound is synthesized as an impurity during Methocarbamol production, requiring chromatographic purification (e.g., HPLC or column chromatography) to isolate it from parent compounds and byproducts. Isotopic labeling efficiency should be validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and structural integrity .

Q. How can researchers characterize the structural integrity and isotopic purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze deuterium-induced shifts in proton and carbon spectra to confirm substitution sites.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., +5 Da shift for d5 labeling).
  • Isotopic Purity Assays : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) to quantify deuterium enrichment (≥99 atom% D as per commercial standards) .

Q. What factors influence the stability of this compound under different storage conditions?

Methodological Answer: Stability studies should assess:

  • Temperature : Store at –20°C to minimize deuterium exchange and degradation.
  • pH Sensitivity : Perform accelerated degradation tests in buffered solutions (pH 3–9) to identify hydrolysis-prone conditions.
  • Light Exposure : Use amber vials to prevent photodegradation, validated via UV-Vis spectroscopy and stability-indicating HPLC methods .

Advanced Research Questions

Q. What methodological approaches are used to investigate the interaction between this compound and carbonic anhydrases?

Methodological Answer:

  • Enzyme Kinetics : Conduct stopped-flow assays to measure catalytic activity (kcat/KM) under varying substrate concentrations. Deuterium’s kinetic isotope effect (KIE) may reduce reaction rates by altering vibrational frequencies of enzyme-substrate bonds .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to compare deuterated vs. non-deuterated analogs.
  • Molecular Docking : Use software like AutoDock to model steric effects of the deuterated structure on active-site accessibility .

Q. How does the deuterium substitution in this compound affect its pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Methodological Answer:

  • PK Studies : Administer deuterated and non-deuterated analogs in rodent models; use LC-MS/MS to compare plasma half-life (t1/2) and metabolic clearance. Deuterium may reduce first-pass metabolism via cytochrome P450 enzymes due to KIE .
  • PD Profiling : Evaluate lysosomal acid lipase inhibition in vitro (IC50 assays) and correlate with deuterium’s impact on hydrogen-bonding networks in enzyme active sites .

Q. How can contradictory findings regarding the enzyme inhibitory activity of this compound be systematically analyzed?

Methodological Answer:

  • Assay Variability : Compare experimental conditions (e.g., pH, temperature, enzyme isoforms). For example, carbonic anhydrase isoforms (CA-I vs. CA-II) may exhibit divergent sensitivity to steric effects of deuterium .
  • Data Normalization : Use internal standards (e.g., Dorzolamide Hydrochloride, a known CA inhibitor) to control for batch-to-batch variability .
  • Meta-Analysis : Apply frameworks for resolving contradictions in biochemical data, such as time-course studies to differentiate short-term vs. long-term inhibition effects .

Q. What in vitro and in vivo models are appropriate for studying the lysosomal acid lipase inhibitory effects of this compound?

Methodological Answer:

  • In Vitro : Use recombinant lysosomal acid lipase (LAL) in fluorogenic substrate assays (e.g., 4-methylumbelliferyl palmitate hydrolysis).
  • Cell-Based Models : Treat LAL-deficient fibroblasts and quantify lipid accumulation via Oil Red O staining or LC-MS lipidomics.
  • In Vivo : Administer the compound to LAL knockout mice and monitor hepatic/plasma lipid profiles via tandem mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.